[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](3-bromophenyl)methanone
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Overview
Description
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-ylmethanone is a complex heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a pyridine ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-thioxopyridine-3-carbonitrile, under basic conditions to form the thieno[2,3-b]pyridine core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thieno[2,3-b]pyridine core.
Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the thieno[2,3-b]pyridine core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, inert atmosphere.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted thieno[2,3-b]pyridine compounds with various functional groups .
Scientific Research Applications
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-ylmethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-methyl-thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
What sets 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-ylmethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity as an enzyme inhibitor .
Properties
Molecular Formula |
C19H12BrN3OS |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(3-amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(3-bromophenyl)methanone |
InChI |
InChI=1S/C19H12BrN3OS/c20-13-5-1-3-11(9-13)17(24)18-16(21)14-6-7-15(23-19(14)25-18)12-4-2-8-22-10-12/h1-10H,21H2 |
InChI Key |
MUEJOAJJUJFCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N |
Origin of Product |
United States |
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